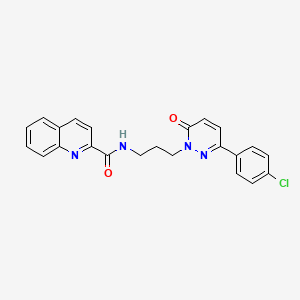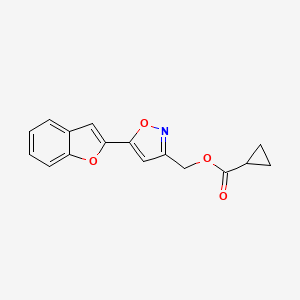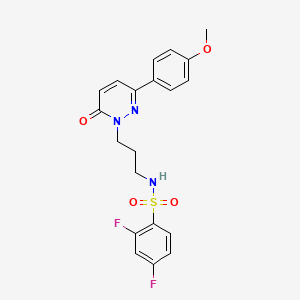![molecular formula C20H17NO7 B3400877 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate CAS No. 1040669-79-1](/img/structure/B3400877.png)
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate
Übersicht
Beschreibung
The compound “(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate” is a chemical compound that has been studied for its potential antibacterial properties .
Synthesis Analysis
The compound has been synthesized and spectrally characterized in several studies . The synthesis process often involves the use of specific reagents and conditions, and the yield can vary depending on these factors .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using various techniques such as X-ray crystallography and NMR spectroscopy . These analyses provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The compound has been involved in various chemical reactions during its synthesis . The outcomes of these reactions depend on the specific reagents and conditions used .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . These analyses provide information about the compound’s chemical structure and its interactions with other molecules .Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to exhibit potent growth inhibition properties against various human cancer cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate in lab experiments is its potential as a lead compound for the development of new drugs. The compound has shown promising results in preclinical studies, making it a potential candidate for further drug development. However, the synthesis method is complex, and the compound may not be readily available for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate. One direction is to further investigate its anticancer properties and determine its efficacy in clinical trials. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, research can be done to optimize the synthesis method and make the compound more readily available for use in lab experiments.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various scientific research fields. The compound has shown promising results in preclinical studies as an anticancer agent and has anti-inflammatory properties. Further research is needed to determine its efficacy in clinical trials and explore its potential as a treatment for inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(3-methoxyphenoxy)acetate has potential applications in various scientific research fields. One of the primary applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has shown promising results in preclinical studies as an anticancer agent, and further research is needed to determine its efficacy in clinical trials.
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the isoxazole and methoxyphenoxy groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-23-15-3-2-4-16(9-15)24-11-20(22)25-10-14-8-18(28-21-14)13-5-6-17-19(7-13)27-12-26-17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPKHEXAAQBPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B3400818.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3400835.png)
![N-(3-fluorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400839.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400844.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-phenoxyacetate](/img/structure/B3400850.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-chlorophenoxy)acetate](/img/structure/B3400861.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B3400869.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B3400891.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate](/img/structure/B3400897.png)
![N-(2-chloro-4-fluorophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3400899.png)